1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol
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Overview
Description
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol is a complex organic compound with a unique structure that includes a pyridine ring, an ethoxy group, and an ethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol typically involves multiple steps, starting with the preparation of the pyridine derivative. One common method involves the reaction of 2-chloropyridine with methylamine to form 2-(methylamino)pyridine. This intermediate is then reacted with 4-hydroxybenzaldehyde in the presence of a base to form the corresponding ether. Finally, the reduction of the aldehyde group to an alcohol yields this compound .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the specific conditions and reagents used.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield the corresponding aldehyde or ketone, while substitution reactions can introduce various functional groups onto the pyridine ring .
Scientific Research Applications
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-propanol: Similar structure but with a propanol group instead of ethanol.
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-butanol: Similar structure but with a butanol group instead of ethanol.
Uniqueness
1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethanol moiety, in particular, plays a crucial role in its reactivity and interactions with biological targets .
Properties
IUPAC Name |
1-[4-[2-[methyl(pyridin-2-yl)amino]ethoxy]phenyl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-13(19)14-6-8-15(9-7-14)20-12-11-18(2)16-5-3-4-10-17-16/h3-10,13,19H,11-12H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFMLKWNHQRDEB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)OCCN(C)C2=CC=CC=N2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>40.9 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49666673 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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